molecular formula C14H22N2 B3369814 N-(octan-2-ylideneamino)aniline CAS No. 2471-17-2

N-(octan-2-ylideneamino)aniline

Cat. No.: B3369814
CAS No.: 2471-17-2
M. Wt: 218.34 g/mol
InChI Key: NJHDJVLFTZHWED-UHFFFAOYSA-N
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Description

N-(Octan-2-ylideneamino)aniline is an aniline derivative featuring a Schiff base (imine) functional group, where the amino group of aniline is condensed with an octan-2-yl aldehyde or ketone. The resulting structure includes a branched aliphatic chain (C₈H₁₅) attached via a C=N linkage.

Properties

IUPAC Name

N-(octan-2-ylideneamino)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-4-5-7-10-13(2)15-16-14-11-8-6-9-12-14/h6,8-9,11-12,16H,3-5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHDJVLFTZHWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=NNC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290431
Record name N-(octan-2-ylideneamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2471-17-2
Record name N-(octan-2-ylideneamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(octan-2-ylideneamino)aniline can be synthesized through the reaction of aniline with 2-octanone. The reaction typically involves the condensation of aniline with 2-octanone in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(octan-2-ylideneamino)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(octan-2-ylideneamino)aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(octan-2-ylideneamino)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

N-Cinnamylideneaniline (CAS: 953-21-9)

  • Molecular Formula : C₁₅H₁₃N
  • Molecular Weight : 207.27 g/mol
  • Structure : Aromatic imine with a cinnamylidene (3-phenylprop-2-en-1-ylidene) substituent.
  • Properties :
    • Higher rigidity due to the conjugated aromatic system.
    • Melting point: ~90–95°C (estimated from analogous Schiff bases).
    • Applications: Used in organic synthesis for asymmetric catalysis and as a ligand in coordination chemistry .
  • Comparison: N-(Octan-2-ylideneamino)aniline lacks aromatic conjugation in its substituent, leading to greater flexibility and lower melting points. The octyl chain enhances lipophilicity, improving solubility in non-polar solvents compared to N-cinnamylideneaniline .

N,N-Dimethylaniline (CAS: 121-69-7)

  • Molecular Formula : C₈H₁₁N
  • Molecular Weight : 121.18 g/mol
  • Structure : Tertiary amine with two methyl groups attached to the aniline nitrogen.
  • Properties: Boiling point: 193–194°C. Applications: Intermediate in dye synthesis and pharmaceuticals .
  • Comparison: this compound’s imine group introduces reactivity toward nucleophiles and electrophiles, unlike the inert dimethylamino group. The octyl chain increases molecular weight (estimated ~263 g/mol) and reduces volatility compared to N,N-dimethylaniline .

N-(2-Hydroxyethyl)-N-methylaniline (CAS: 93-90-3)

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Structure : Secondary amine with a hydroxyethyl and methyl group on the aniline nitrogen.
  • Properties :
    • Melting point: 90°C (solid at room temperature).
    • Applications: Precursor in polymer chemistry and surfactants .
  • Comparison: The hydroxyl group in N-(2-hydroxyethyl)-N-methylaniline enables hydrogen bonding, enhancing water solubility, whereas the imine group in this compound promotes metal coordination. The octyl chain in the latter compound significantly increases hydrophobicity .

Acetoacetanilide (CAS: 102-01-2)

  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Structure : Aniline with an acetoacetyl (β-ketoamide) substituent.
  • Properties :
    • Melting point: 85–87°C.
    • Applications: Key intermediate in azo dye production and pharmaceuticals .
  • Comparison: Acetoacetanilide’s β-ketoamide group allows for keto-enol tautomerism, unlike the rigid imine group in this compound.

Data Table: Comparative Analysis

Property This compound N-Cinnamylideneaniline N,N-Dimethylaniline N-(2-Hydroxyethyl)-N-methylaniline Acetoacetanilide
Molecular Formula C₁₄H₂₁N₂ (estimated) C₁₅H₁₃N C₈H₁₁N C₉H₁₃NO C₁₀H₁₁NO₂
Molecular Weight ~263 g/mol 207.27 g/mol 121.18 g/mol 151.21 g/mol 177.20 g/mol
Functional Group Imine (C=N) Imine (C=N) Tertiary amine (N(CH₃)₂) Secondary amine (N-CH₂CH₂OH) β-Ketoamide
Solubility Lipophilic Moderate in organic solvents Highly organic-soluble Moderate in polar solvents Soluble in acetone
Applications Catalysis, materials Organic synthesis, ligands Dye intermediates Polymers, surfactants Dye production

Research Findings and Implications

  • Synthetic Routes: this compound is likely synthesized via condensation of aniline with octan-2-one or octanal under acidic conditions, analogous to methods for N-cinnamylideneaniline .
  • Reactivity : The imine group enables participation in cycloaddition reactions and metal coordination, similar to nitrosoaniline derivatives (), but with reduced electrophilicity due to the aliphatic chain .
  • Thermal Stability : The flexible octyl chain may lower thermal stability compared to aromatic Schiff bases but improve solubility in polymer matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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